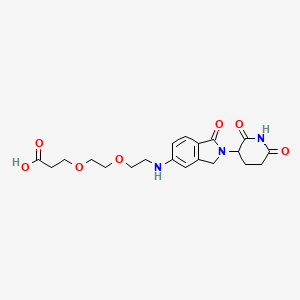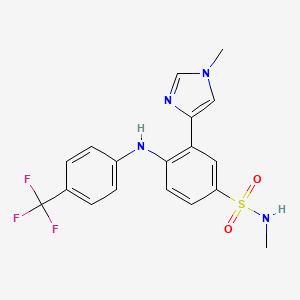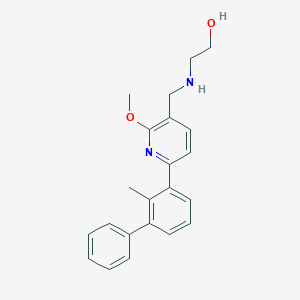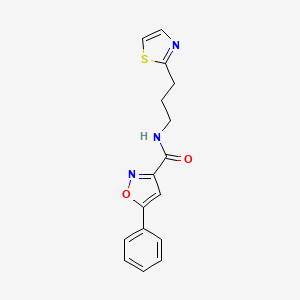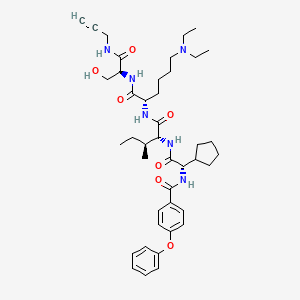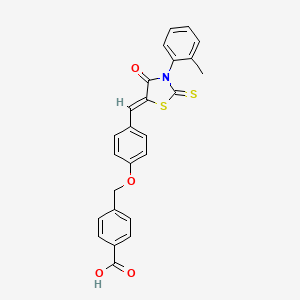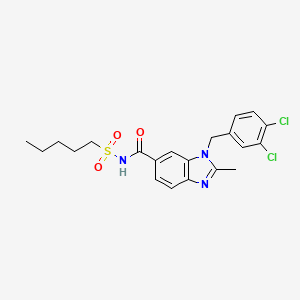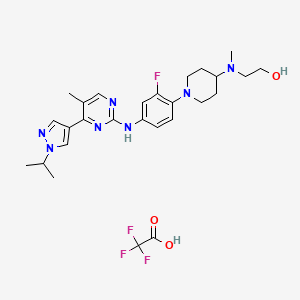![molecular formula C25H29N5OS B8195946 3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)
3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FT206 is a carboxamide inhibitor of ubiquitin-specific protease. It is a compound that has shown significant potential in scientific research, particularly in the fields of biochemistry and cancer biology. FT206 is known for its ability to inhibit ubiquitin-specific protease 28, which plays a crucial role in the stabilization of oncoproteins such as c-MYC, c-JUN, and Δp63 .
Preparation Methods
Synthetic Routes and Reaction Conditions
FT206 is synthesized through a series of chemical reactions involving carboxamides. The specific synthetic route and reaction conditions are detailed in patent WO 2020033707 A1, example 11-1 . The synthesis involves the use of various reagents and solvents, with careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
The industrial production of FT206 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The compound is typically produced in solid form and can be dissolved in solvents such as dimethyl sulfoxide for further use .
Chemical Reactions Analysis
Types of Reactions
FT206 undergoes several types of chemical reactions, including:
Oxidation: FT206 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: FT206 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of FT206, as well as substituted compounds with different functional groups. These products can have varying biological activities and properties .
Scientific Research Applications
FT206 has a wide range of scientific research applications, including:
Chemistry: FT206 is used as a tool compound to study the inhibition of ubiquitin-specific protease 28 and its effects on protein stability and degradation.
Biology: The compound is used to investigate the role of ubiquitin-specific protease 28 in various biological processes, including cell cycle regulation and signal transduction.
Medicine: FT206 has shown potential in cancer research, particularly in the treatment of lung squamous cell carcinoma. .
Mechanism of Action
FT206 exerts its effects by inhibiting ubiquitin-specific protease 28. This enzyme is responsible for the deubiquitination and stabilization of several oncoproteins, including c-MYC, c-JUN, and Δp63. By inhibiting this enzyme, FT206 leads to the degradation of these oncoproteins, thereby reducing their levels and inhibiting tumor growth . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
FT206 is unique in its high selectivity and potency as an inhibitor of ubiquitin-specific protease 28. Similar compounds include:
Vismodegib: A compound that targets ubiquitin-specific protease 28 and is used in the treatment of colorectal cancer.
FT206 stands out due to its high degree of selectivity and effectiveness at low concentrations, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-14-2-9-21-22(26)23(32-25(21)27-14)24(31)29-17-5-3-16-11-20(8-4-15(16)10-17)30-12-18-6-7-19(13-30)28-18/h2,4,8-9,11,17-19,28H,3,5-7,10,12-13,26H2,1H3,(H,29,31)/t17-,18?,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKKSCQGVUDMFY-VIQWUECVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)N[C@H]3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
